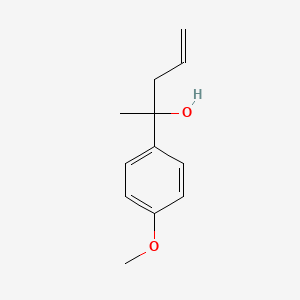

2-(4-Methoxyphenyl)pent-4-en-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)pent-4-en-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-9-12(2,13)10-5-7-11(14-3)8-6-10/h4-8,13H,1,9H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHNXWMGXSPAHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C1=CC=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Allylic Alcohols and Methoxyphenyl Moieties in Advanced Chemical Synthesis

Allylic alcohols are a crucial class of organic compounds, prized for their extensive utility in the synthesis of complex molecules, including bioactive pharmaceuticals and natural products. sioc-journal.cnthieme-connect.deresearchgate.net Their value stems from the reactive C=C double bond, which serves as a "handle" for a wide array of functional group transformations. sioc-journal.cn This allows for the construction of diverse acyclic and cyclic frameworks. researchgate.net The hydroxyl group in allylic alcohols can direct the stereochemical outcome of reactions on the adjacent double bond, a feature masterfully exploited in seminal synthetic methodologies like the Sharpless asymmetric epoxidation. thieme-connect.de Furthermore, the direct nucleophilic substitution of allylic alcohols is considered an atom-economical and environmentally favorable "green" method in organic synthesis. sioc-journal.cn

The methoxyphenyl group, particularly the para-substituted isomer found in the target compound, significantly influences a molecule's electronic properties and reactivity. ontosight.airesearchgate.net The methoxy (B1213986) group (-OCH3) is an electron-donating group, which can affect the reactivity of the aromatic ring and other functional groups within the molecule. ontosight.ai In the context of radical reactions, the p-methoxyphenyl group can stabilize radical intermediates. ontosight.ai Moreover, the 4-methoxyphenyl (B3050149) (MP) group has been explored as a temporary protecting group in the synthesis of complex molecules like oligosaccharides, demonstrating its utility in multi-step synthetic sequences. researchgate.net The o-bromo-p-methoxyphenyl ether has also been developed as a protecting/radical translocating group, highlighting the diverse applications of substituted methoxyphenyl moieties in controlling reactivity. acs.org

Overview of Current Research Trajectories for the Chemical Compound and Its Structural Analogs

Current research is actively exploring the synthesis and reactivity of 2-(4-methoxyphenyl)pent-4-en-2-ol and its structural analogs. Synthetic efforts focus on developing efficient and environmentally friendly methods for their preparation. One notable approach involves the mechanochemical allylation of ketones, such as 4-methoxyacetophenone, with potassium allyltrifluoroborate, offering a greener alternative to traditional solution-based methods. mdpi.comacs.org

The reactivity of this class of compounds is also a subject of investigation. For instance, the development of chemoselective dioxygenation of alkenes using reagents like (diacetoxyiodo)benzene (B116549) (PIFA) showcases the efforts to functionalize the allyl group in a controlled manner. beilstein-journals.org Furthermore, the synthesis of related structures, such as (2E)-5-(4-methoxyphenyl)pent-2-ene-4-ynoates, points towards the exploration of this structural motif in creating conjugated systems with potential applications in materials science. bohrium.com

Spectroscopic analysis is fundamental to the characterization of these novel compounds. Detailed 1H and 13C NMR data have been reported for this compound, providing a basis for its structural confirmation and for the analysis of related reaction products. mdpi.com Computational methods are also being increasingly employed to predict NMR chemical shifts, aiding in the structural elucidation of complex molecules. researchgate.net

Scope and Objectives of the Academic Research Outline

Established Carbonyl Allylation Approaches

The addition of an allyl group to a ketone is a fundamental transformation for the synthesis of homoallylic alcohols. Traditional methods often rely on stoichiometric organometallic reagents, which, despite their efficacy, can present challenges in terms of handling and functional group tolerance. nih.gov

Grignard Addition of Allylmagnesium Chloride to 4-Methoxyacetophenone

The Grignard reaction is a classic and widely employed method for the formation of carbon-carbon bonds. mdpi.com The synthesis of this compound can be achieved through the nucleophilic addition of allylmagnesium chloride to the carbonyl carbon of 4-methoxyacetophenone. numberanalytics.com In this reaction, the highly polarized carbon-magnesium bond of the Grignar_d reagent facilitates the attack on the electrophilic ketone, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired tertiary alcohol. numberanalytics.com

The high reactivity of allylmagnesium reagents makes them particularly effective for additions to ketones, even those that might be prone to enolization with other organometallics. nih.gov However, this high reactivity can sometimes lead to a decrease in stereoselectivity in more complex systems. nih.gov The electronic properties of the starting ketone, such as the electron-donating methoxy (B1213986) group on the phenyl ring of 4-methoxyacetophenone, can influence the reaction by increasing the electron density at the carbonyl carbon. numberanalytics.comnih.gov

Optimization of Reaction Conditions and Solvent Systems (e.g., Tetrahydrofuran)

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of Grignard reactions. numberanalytics.com The choice of solvent is a critical parameter, with ethers like diethyl ether and tetrahydrofuran (B95107) (THF) being commonly used due to their ability to solvate and stabilize the Grignard reagent. numberanalytics.com THF is often preferred as it can lead to higher yields and chemoselectivity compared to other solvents. researchgate.net For instance, the use of 2-methyltetrahydrofuran (B130290) has been shown to improve yields and allow for easier recycling, contributing to a greener process. researchgate.net

Temperature control is another vital aspect of the optimization process. Grignard reactions are typically conducted at low to moderate temperatures, often between -78°C and 0°C, to minimize side reactions. numberanalytics.com The concentration of the Grignard reagent and the reaction time are also key variables that need to be carefully controlled to achieve the desired outcome. The preparation of allylmagnesium chloride in THF is a well-established procedure, often initiated by the addition of a small amount of iodine or 1,2-dibromoethane (B42909) to activate the magnesium turnings. thieme-connect.de

| Parameter | Condition | Effect |

| Solvent | Tetrahydrofuran (THF) | Stabilizes the Grignard reagent, enhances reactivity and yield. numberanalytics.comresearchgate.net |

| Temperature | Low to moderate (e.g., -78°C to 0°C) | Minimizes side reactions and improves selectivity. numberanalytics.com |

| Initiator | Iodine or 1,2-dibromoethane | Activates magnesium for Grignard reagent formation. thieme-connect.de |

| Reactant Ratio | Excess Grignard reagent | Can improve conversion for less reactive ketones. nih.gov |

Catalytic and Green Chemistry Synthesis Routes

In recent years, there has been a significant shift towards the development of more sustainable and efficient catalytic methods for organic synthesis. These approaches aim to reduce waste, energy consumption, and the use of hazardous reagents, aligning with the principles of green chemistry.

Lanthanide-Catalyzed Allylations of Ketones

Lanthanide catalysts have emerged as powerful tools for promoting the allylation of ketones. mdpi.com These catalysts can significantly enhance the reaction rate and yield, particularly for ketones that are less reactive under uncatalyzed conditions. mdpi.com For example, the use of a lanthanide-based catalyst can make the allylation of substituted acetophenones, including those with electron-donating groups, practically quantitative. mdpi.com This catalytic approach often utilizes potassium allyltrifluoroborate as the allylating agent, which is a stable and easy-to-handle reagent. mdpi.com The reactions can be performed under mild conditions, sometimes even in aqueous media, further contributing to the green credentials of the methodology. mdpi.com

"On-Seawater" Accelerated Aquacatalysis Utilizing Allylborate Reagents

A particularly innovative and environmentally benign approach involves the use of seawater as a reaction medium for the allylation of ketones. This "on-seawater" methodology leverages the unique properties of water to accelerate the reaction rate. The use of allylborate reagents in this system provides an efficient means of introducing the allyl group. While this method has shown promise, the specific application to 4-methoxyacetophenone would be an extension of the general principle. The development of water-tolerant catalytic systems represents a significant advancement in green chemistry.

Mechanochemical Activation in Allylation Processes

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), offers a solvent-free or solvent-minimized alternative to traditional solution-phase synthesis. nih.gov This technique has been successfully applied to the allylation of carbonyl compounds. mdpi.com By using a mechanochemical approach, it is possible to perform the allylation of ketones with potassium allyltrifluoroborate and a small amount of water (liquid-assisted grinding). mdpi.com The efficiency of this method can be further enhanced by the addition of a lanthanide catalyst, leading to nearly quantitative yields of the desired tertiary alcohols. mdpi.com This combination of mechanochemistry and catalysis provides a highly efficient, versatile, and environmentally friendly route for the synthesis of compounds like this compound. mdpi.com

| Method | Key Features | Advantages |

| Lanthanide-Catalyzed Allylation | Uses lanthanide catalysts and potassium allyltrifluoroborate. | High yields, applicable to less reactive ketones, can be performed in aqueous media. mdpi.com |

| "On-Seawater" Aquacatalysis | Employs seawater as the reaction medium with allylborate reagents. | Environmentally benign, utilizes a readily available resource. |

| Mechanochemical Activation | Solvent-free or liquid-assisted grinding, often with a catalyst. | Reduced solvent waste, energy efficient, high yields. mdpi.comnih.gov |

Synthesis of Diverse Structural Analogs and Precursors

The structural modification of this compound allows for the fine-tuning of its chemical properties and reactivity. This section details methodologies for creating a variety of its analogs and precursors.

The synthesis of tertiary homoallylic alcohols is commonly achieved through the nucleophilic addition of an organometallic reagent to a ketone. uoanbar.edu.iqkhanacademy.org Specifically, the reaction of a Grignard reagent with a ketone provides a reliable route to these structures. uoanbar.edu.iqkhanacademy.org For the synthesis of analogs of this compound, substituted allyl Grignard reagents can be reacted with 4-methoxyacetophenone.

The introduction of a 2-methylallyl group can be accomplished by using 2-methylallylmagnesium bromide. Similarly, a prenyl group (3-methyl-2-butenyl) can be incorporated using prenylmagnesium bromide. These reactions are typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to yield the desired tertiary alcohol. uoanbar.edu.iq

The general reaction scheme is as follows:

4-Methoxyacetophenone + Substituted Allylmagnesium Bromide → Substituted 2-(4-Methoxyphenyl)alk-4-en-2-ol

The table below outlines the expected products from the reaction of 4-methoxyacetophenone with specific substituted allyl nucleophiles.

| Starting Ketone | Substituted Allyl Nucleophile | Product Name |

| 4-Methoxyacetophenone | 2-Methylallylmagnesium Bromide | 2-(4-Methoxyphenyl)-3-methylpent-4-en-2-ol |

| 4-Methoxyacetophenone | Prenylmagnesium Bromide | 2-(4-Methoxyphenyl)-4-methylpent-4-en-2-ol |

These reactions provide a direct and efficient method for accessing a range of structurally diverse analogs of this compound, allowing for the investigation of structure-activity relationships in further applications.

The hydroxyl group of alcohols can be protected as a silyl (B83357) ether, which is a common strategy in multi-step organic synthesis. wikipedia.org The formation of a silyl ether from a tertiary alcohol like this compound can be achieved by reacting it with a silyl halide in the presence of a base. wikipedia.org For the synthesis of Diisopropyl((2-(4-methoxyphenyl)pent-4-en-2-yl)oxy)silane, diisopropylsilyl chloride would be the reagent of choice.

The reaction is typically performed in an aprotic solvent such as dichloromethane (B109758) or dimethylformamide, with an amine base like imidazole (B134444) or 2,6-lutidine to neutralize the hydrochloric acid byproduct. wikipedia.org The general procedure involves stirring the alcohol, silyl chloride, and base at room temperature until the reaction is complete.

The reaction for the formation of the diisopropylsilyl ether derivative is depicted below:

This compound + Diisopropylsilyl Chloride → Diisopropyl((2-(4-methoxyphenyl)pent-4-en-2-yl)oxy)silane

The following table summarizes the key components for this synthesis.

| Alcohol Substrate | Silylating Agent | Base | Product Name |

| This compound | Diisopropylsilyl Chloride | Imidazole | Diisopropyl((2-(4-methoxyphenyl)pent-4-en-2-yl)oxy)silane |

The choice of silylating agent and reaction conditions can be tailored to achieve the desired level of stability and ease of deprotection for the silyl ether.

The generation of alkoxy radicals from alcohols opens up avenues for novel chemical transformations. organic-chemistry.org Electrochemical methods provide a sustainable and reagent-free approach to generate these highly reactive intermediates. organic-chemistry.orgpsu.edu For a molecule like this compound, the presence of the electron-rich 4-methoxyphenyl (B3050149) group makes it a suitable candidate for anodic oxidation to form an alkoxy radical. psu.edu

Recent studies have shown that the electrochemical oxidation of alcohols containing a 4-methoxyphenyl group can proceed via a proton-coupled electron transfer (PCET) mechanism. psu.edu This process can be facilitated by a redox mediator. uoanbar.edu.iq The oxidation of the 4-methoxyphenyl ring initiates the formation of the alkoxy radical. psu.edu

A representative setup for such an electrochemical reaction would involve a divided or undivided cell with graphite (B72142) electrodes. The substrate, along with a supporting electrolyte like tetra-n-butylammonium tetrafluoroborate (B81430) (n-Bu4NBF4), is dissolved in a suitable solvent system, often a mixture of 2,2,2-trifluoroethanol (B45653) and dichloromethane. psu.edu The reaction is carried out under a constant current or potential.

The table below outlines a typical set of conditions for the electrochemical generation of an alkoxy radical from a related substrate, which can be adapted for this compound. psu.edu

| Parameter | Condition |

| Anode | Reticulated Vitreous Carbon |

| Cathode | Carbon Felt |

| Electrolyte | n-Bu4NBF4 |

| Solvent | TFE/DCM |

| Current | Constant Current |

The generated alkoxy radical can then undergo various reactions, such as β-scission or intramolecular cyclization, leading to the formation of new chemical entities. This electrochemical approach represents a modern and powerful tool for the functionalization of complex molecules like this compound.

An exploration of the chemical behavior of this compound reveals a molecule with two key reactive sites: a tertiary alcohol and a terminal alkene. This structure allows for a diverse range of chemical transformations, making it a valuable intermediate in organic synthesis. The reactivity at each of these functional groups can be selectively targeted to produce a variety of complex molecules.

Mechanistic Investigations of Reactions Involving 2 4 Methoxyphenyl Pent 4 En 2 Ol and Its Analogs

Detailed Mechanisms of Grignard Additions

The synthesis of 2-(4-methoxyphenyl)pent-4-en-2-ol is classically achieved through the nucleophilic addition of an allyl Grignard reagent to 4-methoxyacetophenone. The mechanism of this Grignard reaction proceeds through a well-established pathway.

The process begins with the formation of a Lewis acid-base complex between the magnesium atom of the Grignard reagent (allylmagnesium bromide) and the carbonyl oxygen of 4-methoxyacetophenone. libretexts.org This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic allyl group attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate. libretexts.org The final step involves the protonation of the magnesium alkoxide during an aqueous workup to yield the tertiary alcohol, this compound. libretexts.org

While the general mechanism is straightforward, the addition of allylic Grignard reagents can sometimes involve more complex pathways, including concerted or radical mechanisms, depending on the specific substrates and reaction conditions. ed.ac.uk However, for the synthesis of tertiary alcohols like this compound from ketones, the polar nucleophilic addition mechanism is widely accepted. nih.govmasterorganicchemistry.com

The reaction can be summarized as follows:

Complexation: The Grignard reagent coordinates to the carbonyl oxygen.

Nucleophilic Attack: The allyl carbanion attacks the carbonyl carbon.

Protonation: The resulting alkoxide is protonated to form the alcohol.

Catalytic Cycle Analysis for Advanced Synthetic Methods

While direct cobalt-catalyzed peroxidation of this compound is not extensively documented, a plausible mechanism can be inferred from related cobalt-catalyzed reactions involving alcohols and peroxides. These reactions often proceed via a radical pathway.

A proposed catalytic cycle for the peroxidation of a homoallylic alcohol like this compound, using a Co(II)/TBHP (tert-butyl hydroperoxide) system, would likely involve the following steps:

Initiation: The Co(II) catalyst reacts with TBHP to generate a tert-butoxyl radical (t-BuO•) and a Co(III)-hydroxide species.

Hydrogen Abstraction: The highly reactive t-BuO• radical abstracts the hydroxyl hydrogen from the alcohol, this compound, to form an alkoxy radical and tert-butanol.

Radical Transformation: The resulting alkoxy radical can then undergo further reactions. In a peroxidation context, it could potentially react with another molecule of TBHP or molecular oxygen to form a peroxy species.

Catalyst Regeneration: The Co(III) species is reduced back to Co(II) in a subsequent step, completing the catalytic cycle.

Preliminary mechanistic studies on similar cobalt-catalyzed reactions, such as the esterification-peroxidation of α-diazoesters, confirm the involvement of a free-radical process. rsc.org Kinetic isotope effect (KIE) studies in related cobalt-catalyzed C-H activation/alkoxylation reactions have indicated that the C-H bond cleavage is not the rate-determining step, suggesting that the initial steps involving the catalyst and oxidant are crucial. beilstein-journals.org

Lanthanide catalysts have emerged as effective promoters for the allylation of ketones, including the synthesis of this compound. mdpi.comnih.gov A notable example is the use of a lanthanide-based catalyst, MandEu, in the mechanochemical allylation of acetophenones with potassium allyltrifluoroborate. mdpi.com

The catalytic cycle in these systems is proposed to involve the lanthanide ion acting as a Lewis acid to activate the ketone. The precise mechanism, particularly the kinetics of the activation step under mechanochemical conditions, is not fully elucidated and would likely require in-situ measurements for a detailed understanding. mdpi.com However, the effectiveness of the catalyst is clear from the experimental results.

The general proposed role of the lanthanide catalyst is:

Lewis Acid Activation: The lanthanide ion coordinates to the carbonyl oxygen of the ketone, increasing its electrophilicity.

Nucleophilic Attack: This activation facilitates the attack of the allyl nucleophile (derived from the allylborate salt) on the carbonyl carbon.

Product Formation and Catalyst Turnover: After the formation of the homoallylic alcohol, the catalyst is regenerated to participate in the next catalytic cycle.

The use of lanthanide catalysts has been shown to be particularly beneficial for less reactive ketones, where the uncatalyzed reaction is inefficient. mdpi.com Studies have shown that lanthanide triflates can effectively catalyze various carbon-carbon bond-forming reactions in both organic and aqueous media. acs.orgresearchgate.net

| Reactant (Ketone) | Catalyst | Yield of this compound (%) |

| 4-Methoxyacetophenone | None | Low/Ineffective |

| 4-Methoxyacetophenone | MandEu | Quantitative |

| Data derived from studies on mechanochemical allylation of ketones. mdpi.com |

Studies on Reaction Intermediates

The electrochemical transformation of alcohols like this compound can lead to the formation of radical intermediates. The electrochemical generation of alkoxy radicals from alcohols is a key step in initiating further reactions, such as intramolecular hydrogen atom transfer (HAT) or cyclization events. cardiff.ac.uk

For an analog of this compound, an electrochemical process could initiate the following sequence:

Oxidation: The alcohol is oxidized at the anode to form an alkoxy radical.

Intramolecular Reaction: If the molecular geometry is favorable, this alkoxy radical can undergo a 1,5-HAT, where the radical center abstracts a hydrogen atom from a carbon five atoms away. For this compound, this would involve the abstraction of a hydrogen from the terminal methyl group of the pentenyl chain, which is not feasible. However, in analogous structures, this can lead to a new carbon-centered radical.

Further Transformation: The resulting carbon-centered radical can then be further oxidized or reduced, or it can participate in radical cascade reactions to form new cyclic products. beilstein-journals.org

The characterization of these transient radical intermediates is challenging. Often, their existence is inferred from the final products of the reaction. Techniques such as cyclic voltammetry can provide information about the oxidation potentials and the stability of the generated intermediates. soton.ac.uk The use of standardized and user-friendly electrochemical equipment like the ElectraSyn 2.0 is facilitating more detailed studies in this area. bham.ac.uk

Kinetic and spectroscopic studies provide crucial evidence for the validation of proposed reaction mechanisms. For reactions involving this compound and its analogs, several techniques have been employed.

Spectroscopic Evidence: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing reaction products and, in some cases, stable intermediates. The 1H and 13C NMR spectra for this compound have been reported, confirming its structure after synthesis. mdpi.com

| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ |

| ¹H NMR | 7.36 (d), 6.87 (d), 5.63 (dt), 5.19–5.05 (m), 3.80 (s), 2.64 (dt), 2.48 (dd), 1.89 (s), 1.53 (s) |

| ¹³C NMR | 158.3, 139.8, 133.8, 125.9, 119.3, 113.4, 73.3, 55.2, 48.5, 29.9 |

| Spectroscopic data for this compound. mdpi.com |

In catalytic studies, NMR can be used to observe the formation of intermediates. For example, in a boron-catalyzed ketone allylation, ¹¹B NMR spectroscopy was used to identify and characterize each intermediate in the proposed catalytic cycle, providing strong evidence for a hydroboration-allylation-transborylation pathway. ed.ac.uk

Kinetic Evidence: Kinetic studies, such as the determination of reaction rates and kinetic isotope effects (KIEs), can provide insight into the rate-determining step of a reaction. In a study on cobalt-catalyzed C-H alkoxylation, a KIE value of 1.1 was observed, which suggested that the C-H bond cleavage was not the rate-determining step of the reaction. beilstein-journals.org Such experiments would be valuable in elucidating the mechanisms of reactions involving this compound.

Computational studies, often used in conjunction with experimental data, can also provide kinetic and thermodynamic information about proposed pathways. For instance, in a CuH-catalyzed ketone allylation, computational investigations identified the most favorable transition state isomers for the ketone addition step. nih.gov

Stereochemical Course of Reactions

The stereochemical outcome of chemical reactions is a critical aspect of modern organic synthesis, particularly in the construction of complex molecules with defined three-dimensional architectures. For chiral molecules like this compound, which contains a stereogenic center, transformations can lead to the formation of new stereocenters. The control of this process, resulting in the selective formation of one stereoisomer over others, is paramount. The analysis of diastereoselectivity and enantioselectivity in reactions involving this homoallylic alcohol and its analogs reveals the influence of various factors, including catalysts, reagents, and substrate structure, on the stereochemical course of the reaction.

Analysis of Diastereoselectivity and Enantioselectivity in Transformations

The transformations of homoallylic alcohols, including this compound and its structural analogs, are often designed to control the formation of new stereocenters, leading to specific diastereomers or enantiomers. The inherent chirality of the starting material can influence the stereochemical outcome, a phenomenon known as substrate-controlled stereoselectivity. Alternatively, the use of chiral catalysts or reagents can override the influence of the substrate's chirality, a concept known as reagent-controlled or catalyst-controlled stereoselectivity.

A significant challenge in the chemistry of tertiary alcohols is controlling stereochemistry in reactions that proceed through carbocationic intermediates, such as in SN1-type substitutions, which typically lead to racemization. However, recent advancements have demonstrated that stereoretentive nucleophilic substitution of homoallylic tertiary alcohols can be achieved with high stereochemical control. This is accomplished through a mechanism involving the formation of a nonclassical cyclopropyl (B3062369) carbinyl (CPC) carbocation intermediate. This intermediate's stabilization is key to obtaining precise regio- and stereoselectivity. acs.org

For instance, the reaction of a tertiary homoallylic alcohol with trimethylsilyl (B98337) (TMS) nucleophiles, catalyzed by iron(III) triflate (Fe(OTf)3), can proceed with exceptional diastereoselectivity. The use of different nucleophiles allows for the introduction of various functional groups while preserving the stereocenter. acs.org The diastereoselectivity of these transformations is highly dependent on the nucleophile and reaction conditions.

Below is a summary of the diastereomeric ratios (d.r.) achieved in the stereoretentive nucleophilic substitution of a model tertiary homoallylic alcohol, demonstrating the versatility of this methodology.

| Nucleophile (Source) | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| TMSBr | Homoallylic Bromide | 92 | 95:05 | acs.org |

| TMSN3 | Homoallylic Azide | - | - | acs.org |

| TMSNCS | Homoallylic Thiocyanate | - | - | acs.org |

Furthermore, titanium-mediated reductive cross-coupling reactions between allylic alcohols and imines can produce complex homoallylic amines with high diastereoselectivity, typically favoring the anti-diastereomer with selectivities of ≥ 20:1. nih.gov These reactions demonstrate that the stereochemical information from a chiral allylic alcohol can be effectively transferred to the product homoallylic amine. nih.gov

In the context of heterocyclization, chiral Brønsted acids have been employed to catalyze the enantioselective cyclization of non-activated alkenes, including derivatives that could be formed from this compound. For example, the enantioselective synthesis of (R)-2-(4-methoxyphenyl)-2-methyl-1-((4-nitrophenyl)sulfonyl)pyrrolidine has been reported, showcasing control over the formation of a chiral cyclic system. vub.be

The stereochemical course is not only crucial in substitution and addition reactions but also in rearrangements. The catalytic asymmetric Claisen rearrangement of allylic vinyl ethers, which can be derived from homoallylic alcohols, allows for the stereocontrolled synthesis of complex carbonyl compounds. For example, the rearrangement of an ether derived from a (4-methoxyphenyl)-containing allylic alcohol proceeds with high diastereoselectivity to form a pentenal product with defined stereocenters. pitt.edu

These examples underscore the sophisticated strategies available to direct the stereochemical outcome of reactions involving this compound and its analogs. The choice of catalyst, reagents, and reaction pathway allows for the selective synthesis of specific stereoisomers, which is fundamental for applications in fields such as medicinal chemistry and materials science.

Advanced Spectroscopic Characterization of 2 4 Methoxyphenyl Pent 4 En 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 2-(4-Methoxyphenyl)pent-4-en-2-ol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. The spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays characteristic signals for each unique proton.

The aromatic protons on the p-disubstituted benzene (B151609) ring typically appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons ortho to the methoxy (B1213986) group are expected to be upfield compared to those meta to it. The terminal vinyl group (-CH=CH₂) gives rise to complex multiplets in the olefinic region of the spectrum. The methoxy group (-OCH₃) appears as a sharp singlet, while the methyl group (-CH₃) attached to the tertiary carbon also produces a singlet. The allylic methylene (B1212753) protons (-CH₂-) adjacent to the stereocenter appear as a multiplet, often complicated by diastereotopicity. The hydroxyl (-OH) proton signal is a singlet that can appear over a wide chemical shift range and may be broadened.

Based on reported data, the following chemical shifts and multiplicities are observed for this compound. mdpi.com

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J in Hz) |

| Aromatic (2H) | 7.36 | d, J = 8.3 |

| Aromatic (2H) | 6.87 | d, J = 8.3 |

| Vinylic (1H) | 5.63 | dt, J = 17.4, 7.4 |

| Vinylic (1H) | 5.19–5.05 | m |

| Methoxy (3H) | 3.80 | s |

| Allylic (1H) | 2.64 | dt, J = 35.9, 18.0 |

| Allylic (1H) | 2.48 | dd, J = 13.7, 8.2 |

| Hydroxyl (1H) | 1.89 | s |

| Methyl (3H) | 1.53 | s |

Note: The reported splitting for the allylic protons may contain typographical errors in the source literature; they are typically expected to appear as a multiplet or as distinct doublet of doublets due to geminal and vicinal coupling.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., aromatic, olefinic, aliphatic, carbonyl). In the ¹³C NMR spectrum of this compound, distinct signals are observed for each of the unique carbon atoms in the molecule.

The spectrum shows four signals for the aromatic carbons, with the carbon bearing the methoxy group being the most deshielded. The two olefinic carbons of the vinyl group are also clearly identifiable. The quaternary carbon of the tertiary alcohol appears in the aliphatic region, as do the allylic methylene carbon, the methyl carbon, and the methoxy carbon.

The assigned ¹³C NMR spectral data for the compound are as follows. mdpi.com

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Aromatic (C-O) | 158.3 |

| Aromatic (quaternary) | 139.8 |

| Vinylic (-CH=) | 133.8 |

| Aromatic (CH) | 125.9 |

| Vinylic (=CH₂) | 119.3 |

| Aromatic (CH) | 113.4 |

| Tertiary Alcohol (C-OH) | 73.3 |

| Methoxy (-OCH₃) | 55.2 |

| Allylic (-CH₂-) | 48.5 |

| Methyl (-CH₃) | 29.9 |

Applications of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Elucidation

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are often necessary to unambiguously connect the atoms within the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, key COSY correlations would be observed between the vinylic proton (-CH=) and the terminal vinylic protons (=CH₂), as well as with the allylic methylene protons (-CH₂-). It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum. For example, the singlet at 3.80 ppm would show a cross-peak to the methoxy carbon at 55.2 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for identifying quaternary carbons and piecing together molecular fragments. Key HMBC correlations for this structure would include:

The methyl protons (1.53 ppm) to the tertiary carbinol carbon (73.3 ppm) and the adjacent aromatic quaternary carbon (139.8 ppm).

The methoxy protons (3.80 ppm) to the aromatic carbon at 158.3 ppm.

The allylic protons (2.48-2.64 ppm) to the tertiary carbinol carbon (73.3 ppm) and the vinylic carbons (133.8 and 119.3 ppm).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion peak (M⁺) and various fragment ions.

For this compound (molar mass: 192.26 g/mol ), the molecular ion peak is expected at m/z 192. The fragmentation is dominated by cleavages that form stable carbocations. A primary fragmentation pathway involves the cleavage of the C-C bond between the tertiary carbinol and the allyl group, resulting in the loss of an allyl radical (•C₃H₅, 41 u). This leads to a highly stable oxonium ion, which is the base peak in the spectrum.

| m/z Value | Proposed Fragment Ion | Significance |

| 192 | [C₁₂H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 177 | [M - CH₃]⁺ | Loss of a methyl radical |

| 151 | [M - C₃H₅]⁺ | Loss of allyl radical, formation of the stable p-methoxyacetophenone cation |

| 135 | [C₉H₁₁O]⁺ | A key fragment corresponding to the p-methoxyphenylethanone structure |

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. This makes it ideal for determining the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. uni.lu

For this compound (C₁₂H₁₆O₂), the monoisotopic mass is 192.11503 Da. uni.lu HRMS-ESI would confirm this by providing an experimental mass accurate to several decimal places, distinguishing it from other potential compounds with the same nominal mass but different elemental formulas.

Predicted ESI-MS adducts for this compound are listed below. uni.lu

| Adduct | Calculated m/z |

| [M+H]⁺ | 193.12232 |

| [M+Na]⁺ | 215.10426 |

| [M+K]⁺ | 231.07820 |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. By analyzing the positions, intensities, and shapes of these bands, a detailed structural confirmation can be achieved.

The primary functional groups in this compound are the hydroxyl (-OH) group, the p-substituted aromatic ring (4-methoxyphenyl), the terminal alkene (C=C), and the aryl ether (Ar-O-CH₃) linkage. The expected and observed absorption frequencies for these groups are based on data from analogous structures. For instance, the IR spectrum of a similar pent-4-en-2-ol derivative shows a distinct O-H stretching vibration at 3421 cm⁻¹, and a C=C stretching vibration at 1641 cm⁻¹. rsc.org Similarly, compounds containing a 4-methoxyphenyl (B3050149) group exhibit characteristic aromatic C=C stretching around 1608-1607 cm⁻¹ and 1512-1511 cm⁻¹, as well as a prominent C-O ether stretch near 1250 cm⁻¹. rsc.orgrsc.org

The key IR absorption bands for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Tertiary Alcohol (O-H) | Stretching | ~3420 | Broad, strong |

| Aromatic C-H | Stretching | ~3100-3000 | Sharp, weak to medium |

| Alkene (=C-H) | Stretching | ~3080 | Sharp, medium |

| Aliphatic C-H (sp³) | Stretching | ~2980-2850 | Sharp, medium to strong |

| Alkene (C=C) | Stretching | ~1641 | Sharp, medium |

| Aromatic (C=C) | Ring Stretching | ~1608, ~1512 | Sharp, medium |

| Aryl Ether (Ar-O-C) | Asymmetric Stretching | ~1250 | Strong, sharp |

| Alkene (=C-H) | Out-of-plane Bending | ~990, ~910 | Strong, sharp |

| Aromatic (p-subst.) | Out-of-plane Bending | ~830 | Strong, sharp |

The broad band observed around 3420 cm⁻¹ is indicative of the O-H stretching vibration of the tertiary alcohol, with its broadness resulting from intermolecular hydrogen bonding. The region between 3100 cm⁻¹ and 2850 cm⁻¹ contains multiple C-H stretching vibrations from the aromatic, alkene, and aliphatic (methyl and methylene) groups.

The presence of the terminal double bond is confirmed by the C=C stretch around 1641 cm⁻¹ and, crucially, by the two strong out-of-plane bending vibrations for the vinyl group (=CH₂) near 990 cm⁻¹ and 910 cm⁻¹. rsc.orgbeilstein-journals.org The p-substituted benzene ring is identified by its characteristic C=C stretching bands around 1608 cm⁻¹ and 1512 cm⁻¹, and a strong out-of-plane C-H bending vibration around 830 cm⁻¹. rsc.org Finally, the strong absorption peak near 1250 cm⁻¹ corresponds to the asymmetric C-O-C stretching of the methoxy group's aryl ether linkage. rsc.org

Complementary Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

In this compound, there are two primary chromophores: the 4-methoxyphenyl group and the terminal alkene (C=C). A critical structural feature is that these two chromophores are not conjugated; they are separated by a tetrahedral (sp³-hybridized) carbon atom which is part of the tertiary alcohol. This electronic isolation means the UV-Vis spectrum is expected to be an overlap of the individual spectra of the two chromophores, rather than showing the large bathochromic (red) shift characteristic of extended conjugated systems.

4-Methoxyphenyl Chromophore : This group is expected to dominate the spectrum in the typical UV range (200-400 nm). The methoxy group (-OCH₃) is an auxochrome attached to the benzene ring, which modifies the absorption of the benzene chromophore. It causes a bathochromic shift of the primary (E₂) and secondary (B) benzene bands. For a model compound like anisole (B1667542) (methoxybenzene), typical absorptions occur around 220 nm (E₂-band) and 270 nm (B-band). Therefore, this compound is predicted to show absorption maxima in these regions.

Alkene Chromophore : The isolated carbon-carbon double bond undergoes a π → π* electronic transition. For a simple terminal alkene, this transition occurs at a high energy, resulting in an absorption maximum at a wavelength below 200 nm. This absorption is typically not observable with standard UV-Vis spectrophotometers.

The expected UV-Vis absorption data is summarized below.

| Chromophore | Electronic Transition | Predicted λₘₐₓ (nm) |

| 4-Methoxyphenyl | π → π* (E₂-band) | ~220 |

| 4-Methoxyphenyl | π → π* (B-band) | ~270 |

| Alkene (C=C) | π → π* | < 200 |

The absence of significant absorption above 300 nm confirms the lack of extended conjugation in the molecule. This distinguishes it from related compounds like chalcones or stilbenes where the aromatic ring and double bond are conjugated, leading to intense absorption at much longer wavelengths. hud.ac.ukspectrabase.com

Computational and Theoretical Studies on 2 4 Methoxyphenyl Pent 4 En 2 Ol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the distribution of electrons within a molecule and predicting its behavior in chemical reactions.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry) and mapping the potential energy landscape. openaccesspub.org For 2-(4-Methoxyphenyl)pent-4-en-2-ol, a DFT approach, commonly using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to perform geometry optimization. openaccesspub.org

This process computationally finds the lowest energy conformation by calculating forces on each atom and adjusting their positions until a minimum is reached. The output provides precise data on bond lengths, bond angles, and dihedral angles. Such calculations can distinguish between different rotamers (conformational isomers) arising from rotation around single bonds, such as the C-C bond connecting the phenyl ring to the chiral center, and determine their relative stabilities.

Table 1: Exemplar Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Bond/Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(aryl)-C(alkoxy) | ~1.37 Å |

| Bond Length | C(chiral)-O(hydroxyl) | ~1.44 Å |

| Bond Length | C=C (alkenyl) | ~1.34 Å |

| Bond Angle | C(aryl)-C(chiral)-C(allyl) | ~110.5° |

Note: This table is illustrative and represents typical values expected from a DFT/B3LYP calculation for this type of molecule.

Quantum chemical methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating nuclear magnetic resonance (NMR) chemical shifts. mdpi.comdergipark.org.tr

By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. dergipark.org.tr These predicted shifts are then correlated with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental values can often be resolved by considering solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM).

Table 2: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for Key Carbons

| Carbon Atom | Predicted Chemical Shift (GIAO) | Experimental Chemical Shift |

|---|---|---|

| C(chiral)-OH | 75.8 | 74.9 |

| C(methoxy)-O | 56.2 | 55.8 |

| C(alkenyl)=CH₂ | 118.5 | 117.9 |

| C(alkenyl)-CH= | 142.1 | 141.5 |

Note: This table is a representative example. Experimental values can vary with solvent and conditions.

Reaction Mechanism Modeling and Transition State Analysis

Theoretical modeling is invaluable for mapping the pathways of chemical reactions. For this compound, a potential reaction for study is its acid-catalyzed dehydration, which could lead to various isomeric alkene products. Computational methods can be used to model the entire reaction coordinate.

Molecular Modeling for Conformation and Stereochemical Aspects

Due to the presence of a stereocenter at the C2 position, this compound exists as a pair of enantiomers, (R) and (S). Molecular modeling can explore the conformational preferences of each enantiomer. The molecule has several rotatable bonds, leading to a complex potential energy surface with multiple local minima corresponding to different stable conformers.

Computational scans of dihedral angles, such as the one around the bond between the aromatic ring and the chiral carbon, can map the energy barriers to rotation and identify the most stable conformations. This information is critical for understanding how the molecule's shape influences its properties and interactions with other chiral molecules, which is fundamental to its stereochemical behavior.

Structure-Reactivity Relationship (SAR) Studies

In a chemical context, structure-reactivity relationships explore how a molecule's electronic and structural features influence its chemical behavior. DFT calculations provide numerous descriptors for this purpose. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. researchgate.net Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface visually identifies the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would show negative potential (electron-rich) around the oxygen atoms and the π-systems of the phenyl and vinyl groups, indicating likely sites for electrophilic attack.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

Applications of 2 4 Methoxyphenyl Pent 4 En 2 Ol As a Chemical Building Block and in Material Science

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of 2-(4-methoxyphenyl)pent-4-en-2-ol makes it an ideal starting material for the construction of intricate molecular architectures. Its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions has been leveraged to create diverse and complex organic scaffolds.

The synthesis of complex, three-dimensional molecular frameworks is a cornerstone of modern drug discovery and chemical biology. Research has demonstrated that derivatives of this compound are valuable precursors for creating such advanced organic scaffolds. For instance, the Petasis sequence reaction, a powerful multicomponent reaction, has been employed to synthesize bioactive polycyclic small molecules. In these syntheses, compounds structurally analogous to this compound, such as (1R,2R)-1-((Furan-2-ylmethyl)amino)-1-(4-methoxyphenyl)pent-4-en-2-ol, serve as key intermediates. nih.govacs.org This highlights the potential of this class of compounds to generate libraries of structurally diverse molecules for biological screening. whiterose.ac.uk

Furthermore, the development of lead-oriented synthesis (LOS) strategies, which aim to efficiently prepare libraries of diverse three-dimensional compounds, can benefit from the use of such versatile building blocks. whiterose.ac.uk The inherent functionality of this compound allows for its incorporation into complex scaffolds that can be further elaborated to access novel chemical space.

The term "specialty chemicals" encompasses a broad range of molecules with specific functions, including pharmaceuticals, agrochemicals, and materials with unique properties. The structural motifs present in this compound make it a valuable precursor for a variety of specialty chemicals, particularly heterocyclic compounds.

Heterocycles are a critical class of compounds in medicinal chemistry and materials science. nih.gov Research has shown that tertiary alcohols bearing both alkene and alkyne groups can be used to synthesize substituted thiazoles, important moieties in biologically active compounds. acs.org While not directly demonstrated with this compound, the reactivity principles suggest its applicability in similar transformations for creating novel thiazole (B1198619) derivatives.

Moreover, the synthesis of various heterocyclic systems, such as pyrimidines and imidazoles, often involves precursors with functionalities similar to those in this compound. researchgate.netnih.govresearchgate.net For example, the synthesis of novel 2-(4-methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro- nih.govrsc.orgiastate.edutriazolo-3-ones has been reported, showcasing the utility of the 4-methoxyphenyl (B3050149) moiety in constructing complex heterocyclic systems. researchgate.net

Contribution to the Advancement of Novel Synthetic Methodologies

The unique reactivity of this compound and its analogs has not only been utilized in the synthesis of target molecules but has also played a role in the development of new synthetic methods.

A notable example is the nickel-catalyzed arylative substitution of homoallylic alcohols. iastate.edu In this methodology, unactivated secondary homoallylic alcohols, a class to which derivatives of our title compound belong, can be directly coupled with arylboroxine nucleophiles to generate allylic arenes. iastate.edu The presence of a p-methoxyphenyl group has been shown to be crucial for activating the allylic alcohol, leading to high product yields. iastate.edu

Another innovative method is the 1,3-alkyl transposition in allylic alcohols, which is enabled by proton-coupled electron transfer (PCET). nih.gov This light-driven reaction allows for the isomerization of acyclic allylic alcohols into β-functionalized ketones. The p-methoxyphenyl group in substrates like this compound can facilitate this process through its electron-rich nature, which is susceptible to oxidation under photocatalytic conditions. nih.gov

Furthermore, palladium-catalyzed regio- and stereospecific allylation reactions have been developed that proceed via a retro-allylation mechanism. kyoto-u.ac.jp Tertiary allylic alcohols can participate in these transformations, demonstrating the versatility of this functional group in advanced cross-coupling reactions. kyoto-u.ac.jp

Exploration in Polymer Chemistry and Functional Material Development

The exploration of this compound in the field of polymer chemistry and functional materials is an area of growing interest, primarily due to the electronic and photophysical properties imparted by the methoxyphenyl group and the polymerizable nature of the vinyl group.

While direct polymerization studies of this compound are not extensively reported, the synthesis of vinyl ethers from related structures suggests a potential pathway to novel polymers. unit.no Vinyl ethers are known to be important building blocks in organic synthesis, but their polymerization can be challenging. unit.no The development of new synthetic methods to overcome these challenges could unlock the potential of polymers derived from this class of monomers.

The 4-methoxyphenyl motif is a common feature in various functional materials. For instance, maleimide (B117702) derivatives containing a methoxyphenyl group have been investigated for their applications in red light-emitting diodes (LEDs). arabjchem.org Additionally, compounds incorporating the 2-(4-methoxyphenyl)imidazole moiety have been studied as luminescent materials for organic light-emitting diodes (OLEDs) due to their favorable photophysical properties. lookchem.com

The synthesis of pyrylium (B1242799) salts, which have applications in various fields including as photosensitizers, has also been shown to incorporate the 4-methoxyphenyl group. acs.org Moreover, related structures have been used in the development of photochromic compounds, which change color upon exposure to light. epo.org These examples underscore the potential of incorporating the this compound scaffold into more complex systems to create novel functional materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Methoxyphenyl)pent-4-en-2-ol, and how can reaction conditions be optimized?

- Methodology :

- Grignard Addition : React 4-methoxyphenylmagnesium bromide with pent-4-en-2-one under anhydrous THF at 0–5°C, followed by acid quenching. Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1).

- Friedel-Crafts Alkylation : Use AlCl₃ as a catalyst to alkylate 4-methoxybenzene with 4-penten-2-ol in dichloromethane. Optimize temperature (25–40°C) to avoid over-alkylation.

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the product. Yield optimization requires careful stoichiometric control of reagents .

Q. How can spectroscopic techniques confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Expect signals at δ 6.8–7.2 ppm (aromatic protons), δ 5.4–5.8 ppm (alkene protons), δ 3.8 ppm (methoxy group), and δ 1.2–2.2 ppm (aliphatic protons).

- ¹³C NMR : Peaks at δ 160 ppm (C-O of methoxy), δ 120–140 ppm (alkene carbons), and δ 70–75 ppm (alcohol-bearing carbon).

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to potential volatile intermediates.

- Waste Disposal : Collect organic waste separately and neutralize acidic/basic residues before disposal. Refer to OSHA HCS guidelines for acute toxicity (Category 4) and skin irritation (Category 2) .

Advanced Research Questions

Q. How does the stereochemistry of the pent-4-en-2-ol moiety influence reactivity in catalytic hydrogenation?

- Experimental Design :

- Catalyst Screening : Test Pd/C, PtO₂, or Raney Ni under H₂ (1–3 atm) in ethanol. Monitor alkene reduction via GC-MS.

- Stereoelectronic Analysis : Use DFT calculations (Gaussian 16) to compare activation energies for cis vs. trans hydrogenation pathways.

- Outcome : The trans-alkene configuration may exhibit higher reactivity due to reduced steric hindrance near the methoxyphenyl group .

Q. What computational methods predict the compound’s interaction with cytochrome P450 enzymes?

- Molecular Docking : Use AutoDock Vina to model binding poses in CYP3A4 (PDB ID: 4NY4). Focus on hydrogen bonding with methoxy and hydroxyl groups.

- MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of enzyme-ligand complexes. Analyze RMSD and binding free energy (MM-PBSA).

- Validation : Compare results with experimental IC₅₀ values from liver microsome assays .

Q. How can crystallographic data resolve contradictions in reported melting points?

- Crystal Structure Determination :

- Data Collection : Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å).

- Analysis : Compare hydrogen-bonding networks (ORTEP-3 visualization) to identify polymorphism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.